3-Tert-butylazetidine hydrochloride
Description
Properties
IUPAC Name |
3-tert-butylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2,3)6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAWHCMNNOIRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909306-58-6 | |
| Record name | 3-tert-butylazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Tert Butylazetidine Hydrochloride and Derivatives
Direct Synthesis Routes for 3-Tert-butylazetidine (B13013933) Hydrochloride
Direct routes to 3-tert-butylazetidine hydrochloride often involve the deprotection or modification of a pre-formed N-tert-butylazetidine core.
Detailed research findings specifically documenting the acid-mediated hydrolysis of O-tert-butyl azetidine-1-thiocarboxylate to yield this compound are not extensively available in publicly accessible scientific literature. This method would theoretically involve the cleavage of the thiocarbamate group under acidic conditions to reveal the secondary amine, which is then protonated to form the hydrochloride salt.
A notable method for the removal of an N-tert-butyl group from an azetidine (B1206935) ring is through acylative dealkylation. This process is particularly useful for accessing secondary azetidines from their more readily synthesized N-tert-butyl precursors. Research has demonstrated a facile and high-yield synthesis of azetidinium salts using this approach. acs.orgacs.orgcolab.wsresearchgate.net
The reaction typically involves treating an N-tert-butyl-substituted azetidine with an acylating agent, such as an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. For instance, N-tert-butyl-3-hydroxyazetidine can be converted to N-acetyl-3-acetoxyazetidine by reacting it with acetic anhydride. acs.org This intermediate can then be hydrolyzed under acidic conditions to yield the corresponding azetidinium salt. A key study reported the acylative dealkylation of N-tert-butyl-3-chloroazetidine using acetic anhydride and a catalytic amount of boron trifluoride etherate, which produced N-acetyl-3-chloroazetidine in 82% yield. acs.org Subsequent hydrolysis of the resulting N-acylazetidine provides the desired secondary azetidine salt. acs.org While the direct dealkylation of 3-tert-butylazetidine itself is not the primary example, the dealkylation of N-tert-butyl-3-hydroxyazetidine to 3-hydroxyazetidinium hydrochloride serves as a powerful illustration of this methodology's potential. acs.orgacs.orgresearchgate.net
Table 1: Acylative Dealkylation of N-tert-Butyl-3-Substituted Azetidines
| Starting Material | Reagents | Product of Acylation | Yield | Reference |
|---|---|---|---|---|
| N-tert-butyl-3-chloroazetidine | Acetic anhydride, BF₃·OEt₂ (cat.) | N-acetyl-3-chloroazetidine | 82% | acs.org |
This table showcases examples of the acylative dealkylation reaction on N-tert-butylazetidine derivatives.
Azetidine Ring Formation Strategies with Tert-butyl Substituents
Constructing the strained four-membered azetidine ring with a tert-butyl substituent requires carefully designed intramolecular cyclization strategies.
A modern and efficient method for azetidine synthesis involves the Lewis acid-catalyzed intramolecular regioselective aminolysis of epoxy amines. Recent studies have shown that lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) is an effective catalyst for the cyclization of cis-3,4-epoxy amines to form azetidines. Current time information in Bangalore, IN. This reaction proceeds with high yields and tolerates a variety of functional groups. Current time information in Bangalore, IN.
Crucially, this methodology has been successfully applied to substrates bearing a bulky tert-butyl amine. The presence of the sterically demanding tert-butyl group on the nitrogen atom directs the intramolecular nucleophilic attack to the C3 position of the epoxide, leading to the formation of the desired azetidine ring in high yield. Current time information in Bangalore, IN. This demonstrates the robustness of the catalytic system in accommodating sterically hindered substrates to form strained heterocyclic systems. Current time information in Bangalore, IN.
Table 2: La(OTf)₃-Catalyzed Aminolysis for Azetidine Synthesis
| Amine Substituent | Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| tert-butyl | 5 mol% La(OTf)₃ | DCE (reflux) | 1-tert-butyl-azetidine derivative | High | Current time information in Bangalore, IN. |
| n-butyl | 5 mol% La(OTf)₃ | DCE (reflux) | 1-n-butyl-azetidine derivative | High | Current time information in Bangalore, IN. |
This table highlights the versatility of the La(OTf)₃-catalyzed aminolysis, including its successful application with a bulky tert-butyl group.
Another significant strategy for forming substituted azetidines involves the base-induced cyclization of N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. acs.orgacs.org This method allows for the stereospecific formation of 2-(hydroxymethyl)azetidines, which are valuable precursors for other functionalized azetidines. acs.org The tert-butylsulfonyl group serves as a robust protecting and activating group for the nitrogen atom.
The reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity of the ring closure, sometimes leading to the formation of pyrrolidin-3-ols as a competing product through a 5-endo-tet cyclization. colab.ws However, specific conditions can be optimized to favor the formation of the four-membered azetidine ring. acs.org The resulting 2-(hydroxymethyl)azetidines can be subsequently oxidized to yield azetidine-2-carboxylic acids in high yields. acs.orgacs.org
Table 3: Base-Induced Cyclization of N-tert-butylsulfonyl(2-aminoalkyl)oxiranes
| Substrate | Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| (2R*,2'S)-N-tert-butylsulfonyl(2-aminoalkyl)oxirane | K₂CO₃ | DMF | 100 °C | Mixture of pyrrolidin-3-ols | colab.ws |
This table summarizes the outcomes of the base-induced cyclization, which can yield azetidine derivatives depending on the reaction conditions.
Cycloaddition Chemistry for Azetidine Synthesis
Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, offer an atom-economical pathway to azetidine rings.
The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for synthesizing functionalized azetidines. rsc.orgnih.govsemanticscholar.org This reaction can be initiated by direct UV irradiation or through visible-light-mediated triplet energy transfer catalysis. mit.eduspringernature.com The reaction involves the excitation of the imine (or alkene) to a short-lived singlet or a longer-lived triplet state, which then undergoes cycloaddition with the ground-state alkene (or imine). springernature.comrsc.org
While powerful, the intermolecular aza-Paterno-Büchi reaction can face challenges such as competing E/Z isomerization of the imine. semanticscholar.orgrsc.org To overcome this, cyclic imines or intramolecular variants are often employed. semanticscholar.orgmit.edu Recent advances have enabled the use of acyclic oximes and alkenes through visible-light photocatalysis, expanding the reaction's scope. mit.edunih.gov
Table 1: Examples of Aza-Paterno-Büchi Reactions
| Imine Component | Alkene Component | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxime 15 | Styrene | Ir[dF(CF3)ppy]2(dtbbpy)PF6, THF | Azetidine 16 | 98 | nih.gov |
| 1,3-Dimethyl-6-azauracil | Various Alkenes | UV irradiation | Bicyclic Azetidines | - | rsc.org |
The [2+2] cycloaddition of an imine with a ketene, known as the Staudinger synthesis, is a classical and highly versatile method for the preparation of β-lactams (azetidin-2-ones). mdpi.comresearchgate.net While the primary product is a β-lactam, these can be subsequently reduced to the corresponding azetidines. acs.orgresearchgate.net The ketenes are typically generated in situ from acyl chlorides and a tertiary amine base like triethylamine. mdpi.com The reaction's stereoselectivity can be complex but allows for the synthesis of variously substituted β-lactams. mdpi.com This method is particularly useful for creating hybrid molecules where the β-lactam ring is fused or linked to other bioactive structures. mdpi.com
Strain-Release Homologation Approaches
Strain-release driven reactions provide innovative pathways to azetidines by expanding smaller, more strained rings. A notable example is the homologation of boronic esters using highly strained azabicyclo[1.1.0]butane. nih.govacs.orgorganic-chemistry.org
In this method, azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester to form a boronate complex. nih.govacs.org Subsequent N-protonation triggers a 1,2-migration that cleaves the central C-N bond, relieving the ring strain and forming a 3-borylated azetidine. nih.govacs.org This methodology is notable for its modularity, wide substrate scope (primary, secondary, tertiary, aryl, and alkenyl boronic esters), and complete stereospecificity. nih.govacs.orgchemrxiv.org The resulting azetidinyl boronic esters are versatile intermediates for further functionalization. nih.govacs.org
Palladium-Catalyzed α-Arylation of Azetidine Carboxylates with tert-Butyl Esters
Modern cross-coupling methods have enabled the direct functionalization of the azetidine ring. Palladium-catalyzed α-arylation is a powerful tool for forming C-C bonds at the α-position of carbonyl compounds. organic-chemistry.org This has been successfully applied to the α-arylation of azetidine carboxylates. nih.gov
Specifically, the palladium-catalyzed coupling of a tert-butyl N-benzylazetidine-3-carboxylate with various aryl halides provides access to 3-aryl-azetidine-3-carboxylic acid derivatives. nih.govresearchgate.net A key challenge in this reaction is preventing the decomposition of the azetidinyl enolate intermediate or ring-opening of the strained heterocycle. nih.gov The use of an N-benzyl protecting group and specific ligand/base combinations (e.g., tBu3P and LiTMP) has proven effective in achieving high yields for this transformation. nih.govresearchgate.net This method allows for the direct introduction of a wide range of aromatic groups onto the azetidine-3-carboxylate scaffold. nih.govresearchgate.net
Table 2: Scope of Palladium-Catalyzed α-Arylation of Azetidinyl tert-Butyl Ester
| Aryl Halide | Base | Yield (%) | Reference |
|---|---|---|---|
| 4-CN-PhBr | LiTMP | 95 | researchgate.net |
| 4-MeO-PhBr | LiTMP | 94 | researchgate.net |
| 2-Naphthyl-Br | LiTMP | 93 | researchgate.net |
| PhCl | LiTMP | 40 | researchgate.net |
Advanced Synthetic Strategies and Stereocontrol
Stereoselective Synthesis of Azetidine (B1206935) Derivatives
The controlled three-dimensional arrangement of substituents on the azetidine ring is paramount for its application in drug discovery and development. Several methods have been developed to achieve this, ranging from diastereoselective reactions to the use of catalysts and chiral auxiliaries.
Diastereoselective Alkylation and C(sp³)–H Functionalization
Diastereoselective alkylation is a powerful tool for introducing substituents onto the azetidine ring in a stereocontrolled manner. This often involves the use of chiral auxiliaries, which temporarily attach to the azetidine precursor and direct the approach of incoming reagents to one face of the molecule. For instance, oxazolidinones are effective chiral auxiliaries that can be acylated and subsequently alkylated with high diastereoselectivity. nih.govwilliams.edu The resulting products can then be cleaved to yield the desired enantiomerically enriched azetidine derivative. nih.gov
Another sophisticated approach is the direct functionalization of C(sp³)–H bonds. This method avoids the need for pre-functionalized starting materials and offers a more atom-economical route to complex molecules. nih.govrsc.org Palladium-catalyzed C(sp³)–H arylation has been demonstrated on various ketones, including cyclic substrates, where it can provide products with excellent diastereoselectivity. nih.gov The use of chiral ligands in these catalytic systems can further enable enantioselective C–H functionalization. snnu.edu.cn
Mitigating Racemization through Chiral Auxiliaries and Low-Temperature Reactions
A significant challenge in the synthesis of chiral azetidines is the potential for racemization, where the desired stereocenter loses its configuration. This is particularly relevant in the synthesis of derivatives like tert-butyl 3-hydroxyazetidine-1-carboxylate. To combat this, several strategies are employed. The use of chiral auxiliaries, such as those derived from tert-butanesulfinamide, helps to lock the conformation of the molecule during reactions, thus preventing racemization. nih.gov
Conducting reactions at low temperatures is another critical factor. For instance, substitutions on the azetidine ring, such as cyanomethylation to form tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate, are often performed at temperatures between 0 and 20°C to minimize epimerization and preserve the stereochemical integrity of the product.
Gold-Catalyzed Approaches to Chiral Azetidin-3-ones from N-Propargylsulfonamides
Gold catalysis has emerged as a valuable method for the synthesis of chiral azetidin-3-ones. nih.govnih.gov This approach involves the oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it allows for the use of chiral t-butanesulfinimine chemistry and can be readily removed under acidic conditions. nih.gov This method provides a flexible and stereoselective route to these important building blocks, which can be further functionalized. nih.gov
Chemoselectivity and Regioselectivity in Azetidine Transformations
Achieving chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a reaction) is crucial when modifying the azetidine ring, especially in the presence of multiple reactive sites. youtube.commdpi.com For example, in the intramolecular aminolysis of 3,4-epoxy amines to form azetidines, the catalyst and reaction conditions can dictate whether the reaction proceeds via a 4-exo-tet or a 5-endo-tet cyclization, leading to either an azetidine or a pyrrolidine (B122466), respectively. frontiersin.orgfrontiersin.org The choice of catalyst, such as Lanthanide(III) trifluoromethanesulfonates, can provide high regioselectivity in these transformations. frontiersin.orgfrontiersin.orgnih.gov
Catalytic Methodologies in Azetidine Ring Construction and Modification
Catalysis plays a pivotal role in the efficient and selective synthesis of azetidines. Various catalytic systems have been developed to facilitate both the construction of the azetidine ring and its subsequent functionalization.
Lanthanide(III) Trifluoromethanesulfonate (B1224126) (La(OTf)₃) Catalysis
Lanthanide(III) trifluoromethanesulfonates, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have proven to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.orgfrontiersin.orgnih.gov This catalytic reaction proceeds in high yields and demonstrates tolerance for various functional groups. frontiersin.orgfrontiersin.org The La(OTf)₃ catalyst promotes the C3-selective intramolecular aminolysis, leading to the formation of the desired azetidine ring. frontiersin.orgnih.gov The choice of solvent and temperature can be optimized to further enhance the yield and selectivity of the reaction. frontiersin.org For instance, using 1,2-dichloroethane (B1671644) (DCE) as a solvent at reflux has been shown to be effective. frontiersin.org
| Catalyst | Substrate | Product | Yield | Selectivity (azetidine:pyrrolidine) | Reference |
| La(OTf)₃ | cis-3,4-epoxy amine | Azetidine | 81% | >20:1 | frontiersin.org |
Copper-Catalyzed Processes (e.g., photo-induced radical annulation, copper(II) chloride catalysis)
Copper catalysis has emerged as a powerful tool in organic synthesis, offering cost-effective and efficient pathways for constructing complex molecular architectures. In the context of azetidine synthesis, copper-catalyzed methods provide innovative solutions, particularly through photo-induced radical processes and classical Lewis acid catalysis.
Photo-induced Radical Annulation:
A significant advancement in azetidine synthesis involves the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. the-innovation.orgnih.govresearchgate.net This method is notable for its atom economy and the ability to construct sterically hindered azetidine rings, including those with vicinal tertiary-quaternary and even quaternary-quaternary centers. nih.govresearchgate.net The reaction is typically initiated by the photogeneration of an α-aminoalkyl radical from an aliphatic amine, which is then captured by an alkyne to form a vinyl radical. nih.gov This intermediate undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to yield the final azetidine product. nih.govresearchgate.net Density functional theory (DFT) calculations have highlighted the critical role of a tertiary radical intermediate in ensuring the success of the cyclization step. nih.gov This strategy is characterized by its operational simplicity, the use of an inexpensive catalyst, and a broad substrate scope, making it a highly attractive method for synthesizing polysubstituted azetidines. researchgate.net
Another related approach reports a general anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov Under visible light irradiation and in the presence of a heteroleptic copper complex, a variety of ynamides can be smoothly cyclized to the corresponding azetidines with complete control over the regioselectivity. nih.gov
Copper(II) Chloride Catalysis:
Copper(II) chloride (CuCl2) serves as a versatile and straightforward catalyst in several strategies for synthesizing azetidine derivatives. biointerfaceresearch.comresearchgate.net It can be employed in intramolecular reactions, such as the cyclization of a methylidene(methylsulfanyl)amine with an alkyne-derivative to form an azete-steroid derivative. biointerfaceresearch.com More commonly, it catalyzes [2+2] cycloaddition reactions. For instance, the reaction of an alkyne derivative with an acetonitrile (B52724) derivative in the presence of CuCl2 can yield a 2,3-dihydro-azete derivative at room temperature. biointerfaceresearch.com These methods demonstrate the utility of simple copper salts in facilitating the formation of the four-membered azetidine ring under mild conditions. biointerfaceresearch.com
Table 1: Examples of Copper-Catalyzed Azetidine Synthesis
| Reaction Type | Catalyst | Substrates | Key Conditions | Product Type | Ref |
|---|---|---|---|---|---|
| Photo-induced [3+1] Radical Annulation | Copper Catalyst | Aliphatic Amines, Alkynes | Visible Light Irradiation | Polysubstituted Azetidines | the-innovation.orgnih.govresearchgate.net |
| Photo-induced anti-Baldwin Cyclization | Heteroleptic Copper Complex | Ynamides | Visible Light Irradiation, Amine | Substituted Azetidines | nih.gov |
| [2+2] Addition | Copper(II) chloride | Alkyne derivative, Acetonitrile derivative | Methanol, Room Temperature, 48h | 2,3-dihydro-azete derivative | biointerfaceresearch.com |
Spectroscopic Characterization and Computational Studies
Advanced Spectroscopic Characterization
Spectroscopy is a cornerstone in the analysis of molecular structures. For 3-tert-butylazetidine (B13013933) hydrochloride, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offers a comprehensive characterization.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum of 3-tert-butylazetidine hydrochloride is expected to show distinct signals corresponding to the different types of protons in the molecule. The large tert-butyl group gives rise to a prominent singlet, typically integrating to nine protons, in the upfield region. The protons on the four-membered azetidine (B1206935) ring appear as a more complex set of multiplets. The proton attached to the same carbon as the tert-butyl group (C3) would appear as a multiplet. The four protons on the C2 and C4 carbons of the ring are diastereotopic and would likely appear as two separate sets of multiplets. Due to the presence of the hydrochloride, the amine proton (N-H) would be broadened and shifted downfield.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Key expected signals include those for the quaternary and methyl carbons of the tert-butyl group and the three distinct carbons of the azetidine ring. The chemical shifts are influenced by factors like hybridization and substitution. organicchemistrydata.org
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning the complex proton and carbon signals of the azetidine ring by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximities, which is crucial for confirming stereochemistry and analyzing conformational preferences of the tert-butyl group relative to the azetidine ring. mdpi.com Studies on related substituted azetidines have successfully used NOESY to determine the dominant rotamers in solution. acs.org
Table 1: Predicted NMR Data for this compound
| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| (CH₃)₃C - | ¹³C NMR | ~27-30 | Methyl carbons of the tert-butyl group. |
| (C H₃)₃C- | ¹³C NMR | ~30-35 | Quaternary carbon of the tert-butyl group. |
| C3 | ¹³C NMR | ~35-40 | Azetidine ring carbon bearing the tert-butyl group. |
| C2/C4 | ¹³C NMR | ~50-55 | Azetidine ring carbons adjacent to the nitrogen. semanticscholar.org |
| (C H₃)₃C- | ¹H NMR | ~1.0-1.2 | Singlet, 9H. |
| H3 | ¹H NMR | ~2.5-3.0 | Multiplet, 1H. |
| H2/H4 | ¹H NMR | ~3.5-4.3 | Complex multiplets, 4H. semanticscholar.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic feature in its IR spectrum is related to the tertiary amine salt moiety. spectroscopyonline.com
The key absorption bands include:
N-H⁺ Stretch: A very broad and strong absorption band is expected in the 2300-2700 cm⁻¹ region. spectroscopyonline.com This broad envelope is a hallmark of a tertiary amine salt and is due to the stretching vibration of the N-H⁺ bond. spectroscopyonline.com
C-H Stretch: Absorptions for sp³ C-H stretching from the tert-butyl group and the azetidine ring typically appear just below 3000 cm⁻¹. These often manifest as shoulders on the broader N-H⁺ stretching band. spectroscopyonline.com
C-N Stretch: The C-N stretching vibration for tertiary amines is often weak and occurs in the fingerprint region (around 1200-1000 cm⁻¹), making it less diagnostically useful compared to the prominent N-H⁺ stretch. spectroscopyonline.com
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H⁺ Stretching | 2300 - 2700 | Strong, Broad |
| C-H Stretching (sp³) | 2850 - 2980 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can determine the exact mass of a molecule to several decimal places, which allows for the unambiguous determination of its elemental formula. bioanalysis-zone.comthermofisher.com For this compound, HRMS would be used to confirm the molecular formula of the protonated molecule, [C₇H₁₅N + H]⁺. This precise mass measurement helps to distinguish it from other compounds that might have the same nominal mass but a different elemental composition. bioanalysis-zone.com This technique has been applied to confirm the identity of various azetidine derivatives in synthetic studies. semanticscholar.org
The theoretical exact mass of the protonated cation [C₇H₁₆N]⁺ is calculated to be 114.1283 m/z. HRMS analysis would aim to find an experimental value that matches this theoretical mass with a very low error (typically <5 ppm).
Computational Chemistry Applications in Azetidine Research
Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of azetidine research, DFT calculations are employed to determine the lowest energy (most stable) three-dimensional structure of the molecule. acs.orgresearchgate.net This geometric optimization provides precise information on bond lengths, bond angles, and dihedral angles. For 3-tert-butylazetidine, DFT can accurately model the puckered nature of the four-membered ring and the steric strain introduced by the bulky tert-butyl substituent. Furthermore, DFT calculations can map the electron density distribution, identify molecular orbitals (like the HOMO and LUMO), and calculate electrostatic potential maps, which are crucial for predicting the molecule's reactivity. researchgate.net
The azetidine ring is not planar and exists in puckered conformations. The substituent at the 3-position can exist in either a pseudo-axial or pseudo-equatorial position. The bulky tert-butyl group has a strong preference for the pseudo-equatorial position to minimize steric interactions.
Furthermore, rotation around the C-N bonds in related N-substituted azetidines can lead to different rotational isomers, or rotamers. acs.org Computational studies, often combined with NMR data, are used to analyze the energy landscape of these rotamers. acs.org These studies calculate the relative energies of different conformers and the energy barriers to their interconversion. acs.org For instance, in N-thiopivaloyl-2-alkylazetidines, computational and ¹H NMR studies have shown that steric interactions involving the tert-butyl group are a major factor in determining which rotamer is favored. acs.orgresearchgate.net These analyses are critical for understanding how the molecule's shape influences its properties and reactivity.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving azetidine derivatives. bohrium.comrsc.org These theoretical studies provide profound insights into reaction pathways, the structures of transient intermediates, and the nature of transition states (TS) that are often difficult or impossible to observe experimentally. rsc.orgnih.gov By modeling reactions such as ring-openings, rearrangements, and cycloadditions, researchers can map out the potential energy surface of a reaction, identifying the most energetically favorable pathway. bohrium.comnih.govmdpi.com
For instance, in the study of ring-opening reactions of azetidinium ions, which are structurally related to the protonated form of 3-tert-butylazetidine, DFT calculations have been employed to simulate the reaction coordinates. researchgate.net These calculations can distinguish between synchronous, single-transition-state reactions and stepwise mechanisms that involve discrete intermediates. researchgate.net The process involves optimizing the geometries of reactants, products, intermediates, and transition states. The energy differences between these structures reveal the activation barriers (ΔG‡) and reaction energies (ΔG). nih.gov A multi-step reaction will feature local energy minima corresponding to intermediates, with each step having its own transition state. nih.gov
Theoretical investigations into the synthesis of azetidines have also shed light on their formation mechanisms. In photo-induced copper-catalyzed radical annulations to form azetidines, DFT calculations were used to understand the chemoselectivity. The calculations revealed that the cyclization of a key tertiary radical intermediate was kinetically preferred over a competing C-N bond cleavage pathway, explaining the observed product formation. nih.gov Similarly, in the rhodium-catalyzed ring expansion of methyleneaziridines to form azetidines, DFT computations indicated that the reaction proceeds through the formation of an aziridinium (B1262131) ylide, followed by a concerted, asynchronous bohrium.comnih.gov-Stevens rearrangement. nih.gov Locating the relevant transition states was crucial to understanding the stereospecificity and high fidelity of chirality transfer in the reaction. nih.gov These computational models allow for the detailed analysis of bond-breaking and bond-forming processes, providing a step-by-step molecular movie of the reaction. mdpi.com
Prediction of Regioselectivity and Stereoselectivity
Computational studies are instrumental in predicting and rationalizing the regioselectivity and stereoselectivity observed in reactions involving azetidines. nih.govacs.org When a reaction can yield multiple isomers, comparing the calculated activation energies for the transition states leading to each product allows for a prediction of the major product. The isomer formed via the lowest energy transition state is expected to be the kinetic product. nih.govacs.org
This approach has been successfully applied to various reactions. For example, in the desymmetrization of N-acyl-azetidines by ring-opening, DFT calculations of the stereodetermining transition states correctly predicted the experimentally observed enantiomeric excess. nih.gov By comparing the free energy (ΔG‡) of the transition states leading to the (S) and (R) products, the calculations showed that the TS leading to the (S)-product was lower in energy, accounting for the observed selectivity. nih.gov
Similarly, in the palladium-catalyzed ring-opening cross-coupling of 2-arylaziridines (structurally related to azetidines), computational analysis was key to understanding the high regioselectivity. acs.org An energy decomposition analysis of the transition states revealed that non-covalent interactions between the catalyst and the substrate's phenyl group stabilized the transition state leading to the observed regioisomer. acs.org The calculated regioselectivity based on the relative energies of all possible transition states was in good agreement with the experimental results. acs.org
In the synthesis of 2-arylazetidines from epoxy amines, quantum chemical investigations were used to explain the observed regioselectivity, where the strained four-membered azetidine ring was formed in preference to the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org The calculations confirmed that the reaction is kinetically controlled, with the transition state for the 4-exo-tet cyclization (leading to azetidine) being lower in energy than that for the 5-endo-tet cyclization (leading to pyrrolidine), in accordance with Baldwin's rules for ring formation. acs.org These predictive capabilities allow chemists to rationalize outcomes and design more selective synthetic methods. mit.eduresearchgate.net
Proton Affinity and Hydrogen Bonding Studies
The basicity of the nitrogen atom and its ability to form hydrogen bonds are fundamental properties of azetidine derivatives, influencing their structure, reactivity, and interactions. Computational methods are frequently used to quantify these properties, particularly the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation of a molecule. nih.govuiuc.edu
Computational studies on a series of cyclic amines have explored how ring size and N-alkyl substitution affect basicity. pnas.orgpnas.org For the azetidine family, it has been shown that the proton affinity increases with the size of the N-alkyl substituent. pnas.orgpnas.org This trend is attributed to the electron-donating and stabilizing effect of the alkyl groups on the resulting cation.
Upon protonation, the azetidinium cation can act as a hydrogen bond donor. A notable phenomenon studied computationally is the formation of proton-bound homodimers, [B··H··B]⁺, where a proton is shared between two amine molecules. nih.govpnas.org These strong, ionic hydrogen bonds are significant in molecular recognition and self-assembly. pnas.org Studies have shown that while N-methylazetidine is encapsulated as a monomer, the bulkier N-isopropylazetidine and N-tert-butylazetidine form stable proton-bound dimers when encapsulated in a supramolecular host. pnas.orgpnas.org The enthalpic gain from the formation of this strong hydrogen bond is suggested to be a key driving force for the encapsulation process. nih.govpnas.org
The table below presents computationally derived proton affinities for several N-alkylated azetidines, demonstrating the electronic effect of the alkyl substituent on the basicity of the azetidine nitrogen.
| Compound Name | N-Alkyl Substituent | Calculated PA (kcal/mol) at G3(MP2)B3 Level |
|---|---|---|
| N-methylazetidine | Methyl | 227.1 |
| N-isopropylazetidine | Isopropyl | 229.8 |
| N-tert-butylazetidine | tert-Butyl | 230.9 |
Synthetic Applications in Complex Molecule Construction
Role as Key Building Blocks in Organic Synthesis
3-Tert-butylazetidine (B13013933) hydrochloride serves as a fundamental building block for the synthesis of more intricate organic and heterocyclic compounds. chemenu.com Its rigid four-membered ring is a desirable scaffold in medicinal chemistry, where subtle structural modifications can significantly enhance ligand selectivity and pharmacokinetic properties. chemenu.com The tert-butyl group provides steric bulk, which can influence the conformation of the azetidine (B1206935) ring and direct the outcome of chemical reactions.
The utility of this scaffold is highlighted in palladium-catalyzed cross-coupling reactions. For instance, 3-tert-butyl azetidine carboxylate undergoes α-arylation with a wide range of aryl and heteroaryl bromides, demonstrating its versatility in creating carbon-carbon bonds under relatively mild conditions. nih.gov This method allows for the direct attachment of the azetidine ring to various aromatic systems, a common motif in pharmacologically active molecules. The reactions are often high-yielding and tolerate a variety of functional groups on the aromatic partner, including both electron-donating and electron-withdrawing substituents. nih.gov
Table 1: Examples of Complex Molecules Synthesized Using 3-tert-Butylazetidine Scaffolds
| Starting Material | Reaction Type | Product Class | Reference |
| 3-tert-Butyl azetidine carboxylate | Palladium-catalyzed α-arylation | Aryl-substituted azetidines | nih.gov |
| 3-tert-Butyl azetidine carboxylate | Palladium-catalyzed α-vinylation | Alkenyl-substituted azetidines | nih.gov |
| N-tert-butyl-3-chloroazetidine | Acylative Dealkylation | N-acetyl-3-chloroazetidine | researchgate.net |
| tert-Butyl azetidine-3-yl(methyl)carbamate | Nucleophilic Substitution | Substituted triazine derivatives | google.com |
Precursors for Other Azetidine-Containing Scaffolds (e.g., azabicyclobutanes, azetidinones)
One of the most significant applications of N-tert-butyl-3-substituted azetidines is their role as precursors to other strained and synthetically useful azetidine-containing scaffolds. A key transformation is the acylative dealkylation of N-tert-butylazetidines, which provides facile, high-yield access to [1.1.0]azabicyclobutanes and 3-azetidinones. researchgate.netthieme-connect.com This reaction typically involves treating the N-tert-butylazetidine with an acylating agent like acetic anhydride (B1165640), which cleaves the N-tert-butyl group and installs an N-acyl group.
For example, the treatment of N-tert-butyl-3-chloroazetidine with acetic anhydride yields N-acetyl-3-chloroazetidine. researchgate.net This intermediate can be further transformed. Hydrolysis of the acetyl group followed by oxidation can lead to the formation of 3-azetidinones, which are valuable precursors for compounds like polyoximic acid, an amino acid constituent of certain polyoxins. researchgate.net Furthermore, intramolecular cyclization of appropriately substituted azetidines can furnish the highly strained and reactive 1-azabicyclo[1.1.0]butane system. researchgate.netgoogle.com
The azetidine ring is also a precursor to β-lactams (azetidin-2-ones), a core structure in many important antibiotics. While not always starting from 3-tert-butylazetidine itself, methods like the Staudinger cycloaddition of ketenes with imines are fundamental for creating the azetidinone ring, which can then be further elaborated. beilstein-journals.org
Table 2: Transformation of N-tert-Butylazetidine Derivatives into Other Scaffolds
| Precursor | Reagents/Conditions | Resulting Scaffold | Reference |
| N-tert-butyl-3-chloroazetidine | Acetic anhydride, BF₃·OEt₂ | N-acetyl-3-chloroazetidine | researchgate.net |
| N-acetyl-3-acetoxyazetidine | K₂CO₃ (hydrolysis), then PDC (oxidation) | N-acetyl-3-azetidinone | researchgate.net |
| N-tert-butyl-3-chloroazetidine | Base-mediated cyclization | 1-Azabicyclo[1.1.0]butane | researchgate.net |
| 1-(Diphenylmethyl)-3-azetidinone | Hydrogenolysis | 3-Azetidinone hydrochloride | nih.gov |
Development of Ligands and Catalysts Based on Azetidine Structure
The rigid and stereochemically defined structure of azetidines makes them excellent platforms for the design of chiral ligands and organocatalysts for asymmetric synthesis. researchgate.netbirmingham.ac.uk Chiral azetidine-derived ligands have been successfully employed in a variety of catalytic asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael additions. researchgate.netbirmingham.ac.ukresearchgate.net
The use of rigid azetidine compounds as chiral ligands for asymmetric catalysis is a significant area of research. chemenu.com For example, new chiral ligands synthesized from azetidine and (R)-BINOL have been used to generate magnesium catalysts for the asymmetric ring-opening of aziridines. researchgate.net Similarly, (S)-1-methyl-2-(diphenylhydroxymethyl)azetidine, derived from (S)-azetidinecarboxylic acid, has been shown to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes with high optical yields. researchgate.net
Azetidine-derived dinuclear zinc catalysts have also proven to be general and efficient for the asymmetric phospha-Michael addition of dialkyl phosphites to α,β-unsaturated carbonyl compounds, producing phosphonate-containing products with excellent enantioselectivities. researchgate.net The development of novel catalysts, such as those containing a pentafluorosulfanyl (SF₅) group derived from cinchona alkaloids, has enabled the enantioselective synthesis of complex structures like spirocyclic azetidine oxindoles. nih.gov
Table 3: Azetidine-Based Ligands and Catalysts in Asymmetric Synthesis
| Ligand/Catalyst Type | Reaction | Key Features | Reference |
| Chiral azetidine-derived ligands | Friedel-Crafts, Henry, Michael reactions | General class of effective organocatalysts | researchgate.netbirmingham.ac.uk |
| (S)-1-Methyl-2-(diphenylhydroxymethyl)azetidine | Diethylzinc addition to aldehydes | High enantioselectivity (up to 100% ee) | researchgate.net |
| Azetidine-derived dinuclear zinc catalyst | Asymmetric phospha-Michael addition | Excellent yields and enantioselectivities (up to 99% ee) | researchgate.net |
| SF₅-containing chiral phase-transfer catalyst | Intramolecular C-C bond formation | Synthesis of spirocyclic azetidine oxindoles | nih.gov |
Applications in Fundamental Organic Chemistry Research and Method Development
3-Tert-butylazetidine and its derivatives are not only used to synthesize target molecules but are also instrumental in the development of new synthetic methodologies and the study of fundamental principles in organic chemistry.
The development of the acylative dealkylation of N-tert-butylazetidines is a prime example of method development, providing a novel and efficient route to important intermediates like azabicyclobutanes and 3-azetidinones. researchgate.net This methodology offers an alternative to other synthetic routes that may be lower-yielding or require less accessible starting materials.
Another significant area of method development is the palladium-catalyzed α-arylation of azetidine esters. nih.gov Research in this area has optimized reaction conditions, catalyst systems (e.g., Pd(dba)₂/tBu₃P), and bases (e.g., LiTMP) to achieve high yields for a broad scope of substrates, including various functionalized and heteroaromatic bromides. nih.gov This work expands the toolkit available to synthetic chemists for incorporating the valuable azetidine motif.
Furthermore, studies on the lithiation and electrophile trapping of N-functionalized α-substituted azetidines have provided deep insights into the factors controlling regioselectivity in reactions involving small, strained rings. googleapis.com Computational and NMR studies have been used to rationalize why different N-substituents (e.g., N-thiopivaloyl vs. N-tert-butoxythiocarbonyl) direct metalation to different positions on the azetidine ring. googleapis.com
Table 4: Method Development Involving Azetidine Derivatives
| Methodology | Substrate | Key Finding/Advancement | Reference |
| Acylative Dealkylation | N-tert-butyl-3-substituted azetidines | Facile, high-yield synthesis of azabicyclobutanes and 3-azetidinones | researchgate.net |
| Palladium-catalyzed α-Arylation | 3-tert-Butyl azetidine carboxylate | Development of optimized conditions for coupling with a wide range of aryl/heteroaryl bromides | nih.gov |
| Regioselective Lithiation | N-Thiocarbonyl α-substituted azetidines | Rationalization of regiodivergence based on the N-substituent | googleapis.com |
Synthesis of Structural Analogues for Amino Acids and Peptides
The incorporation of constrained structural elements into peptides is a key strategy in medicinal chemistry to enhance stability, improve potency, and control conformation. Azetidine rings, when incorporated into amino acid or peptide structures, act as rigid conformational constraints.
Synthetic methods have been developed to produce novel azetidine and oxetane (B1205548) amino acid derivatives. For example, the aza-Michael addition of NH-heterocycles, including azetidine hydrochloride, to methyl 2-(azetidin- or oxetan-3-ylidene)acetates allows for the construction of biazetidine structures that can be considered complex amino acid analogues. ambeed.com
Furthermore, azetidines serve as precursors for lactam-constrained α-amino acid building blocks. These lactams can stabilize specific peptide secondary structures, such as type II β-turns, which are often involved in biological recognition processes. ambeed.com The development of asymmetric approaches to these lactam-constrained building blocks allows for the generation of peptidomimetics with diverse side chains and controlled stereochemistry. ambeed.com The use of synthetic non-proteogenic amino acids, which can include azetidine-based structures, is a recognized strategy in the preparation of peptide analogues with modified properties.
Table 5: Azetidine-Based Amino Acid and Peptide Analogues
| Analogue Type | Synthetic Approach | Purpose/Application | Reference |
| Biazetidine amino acid derivatives | Aza-Michael addition | Construction of complex, non-natural amino acids | ambeed.com |
| Lactam-constrained α-amino acids | Asymmetric lactam formation | Peptidomimetics, stabilization of β-turns | ambeed.com |
| General peptide analogues | Incorporation of non-proteogenic amino acids | Modification of peptide properties (e.g., stability) |
Future Research and Perspectives on 3-Tert-butylazetidine hydrochloride and its Derivatives
The unique structural and reactive properties of the azetidine ring, a four-membered nitrogen-containing heterocycle, have positioned it as a critical scaffold in medicinal chemistry and organic synthesis. rsc.orgrsc.org The reactivity of these compounds is largely influenced by their significant ring strain, which allows for unique chemical transformations. researchgate.net As researchers continue to explore the potential of this versatile core, several key areas of future investigation have emerged, promising to unlock new applications and more efficient synthetic methodologies. This article focuses on the future research directions and perspectives surrounding azetidine derivatives, with a conceptual focus on structures like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
